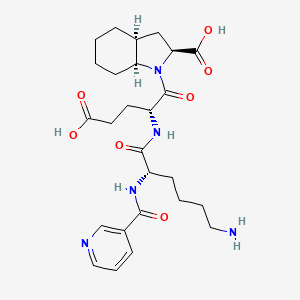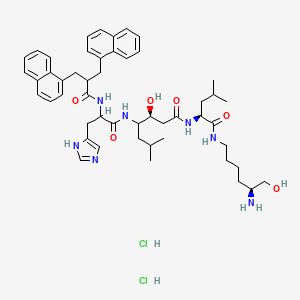
Bis((1-naphthyl)methyl)acetyl-histidyl-statyl-leucyl-episilon-lysinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ES-1005 is a compound known for its application as a mold-resistant coating. It is formulated with a blend of biocides to prevent mold and mildew growth on various surfaces, including concrete, masonry, wood, and painted surfaces . The compound is also used in scientific research, particularly in the field of cardiovascular diseases, where it acts as a renin inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ES-1005 involves multiple steps of organic synthesis reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated with a biocide blend to achieve its mold-resistant properties .
Industrial Production Methods
Industrial production of ES-1005 involves the formulation of a clear, water-based coating that can be applied using a brush, roller, or sprayer. The compound is mixed thoroughly prior to and intermittently during use to ensure even dispersion of the biocides. It is applied when air and surface temperatures are between 40-90°F and can cover up to 400 square feet per gallon .
Análisis De Reacciones Químicas
Types of Reactions
ES-1005 undergoes various chemical reactions, including oxidation and substitution reactions. The compound is formulated to resist mold and mildew growth, which involves the interaction of its biocides with microbial cell walls.
Common Reagents and Conditions
Common reagents used in the formulation of ES-1005 include water, acrylic latex, and biocides. The compound is applied under conditions that promote water resistance and protection from stains .
Major Products Formed
The major products formed from the reactions involving ES-1005 are protective coatings that prevent mold and mildew growth on surfaces. These coatings are clear and water-based, providing a durable barrier against moisture and microbial damage .
Aplicaciones Científicas De Investigación
ES-1005 has significant applications in scientific research, particularly in the field of cardiovascular diseases. It acts as a renin inhibitor, targeting the renin-angiotensin system to regulate blood pressure and fluid balance. Research has shown that ES-1005 can inhibit plasma renin activity and decrease the level of kidney renin messenger RNA, making it a potential therapeutic agent for hypertension .
Mecanismo De Acción
The mechanism of action of ES-1005 involves its role as a renin inhibitor. Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting renin, ES-1005 reduces the production of angiotensin I, subsequently decreasing the levels of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Captopril: Another renin inhibitor used in the treatment of hypertension.
Aliskiren: A direct renin inhibitor that lowers blood pressure by blocking the renin-angiotensin system.
Enalapril: An angiotensin-converting enzyme inhibitor that reduces the production of angiotensin II.
Uniqueness of ES-1005
ES-1005 is unique in its dual application as both a mold-resistant coating and a renin inhibitor. While other renin inhibitors like captopril and aliskiren are primarily used for their cardiovascular effects, ES-1005 also offers protective properties against mold and mildew, making it a versatile compound with applications in both industrial and medical fields .
Propiedades
Número CAS |
115404-79-0 |
|---|---|
Fórmula molecular |
C50H69Cl2N7O6 |
Peso molecular |
935.0 g/mol |
Nombre IUPAC |
(3S)-N-[(2S)-1-[[(5S)-5-amino-6-hydroxyhexyl]amino]-4-methyl-1-oxopentan-2-yl]-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-6-methylheptanamide;dihydrochloride |
InChI |
InChI=1S/C50H67N7O6.2ClH/c1-32(2)23-43(46(59)28-47(60)55-44(24-33(3)4)49(62)53-22-10-9-19-39(51)30-58)56-50(63)45(27-40-29-52-31-54-40)57-48(61)38(25-36-17-11-15-34-13-5-7-20-41(34)36)26-37-18-12-16-35-14-6-8-21-42(35)37;;/h5-8,11-18,20-21,29,31-33,38-39,43-46,58-59H,9-10,19,22-28,30,51H2,1-4H3,(H,52,54)(H,53,62)(H,55,60)(H,56,63)(H,57,61);2*1H/t39-,43?,44-,45?,46-;;/m0../s1 |
Clave InChI |
IYZRFOAPEUBNQP-JPZLKUPGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCCC[C@@H](CO)N)NC(=O)C[C@@H](C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)O.Cl.Cl |
SMILES canónico |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NCCCCC(CO)N)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54.Cl.Cl |
Sinónimos |
is((1-naphthyl)methyl)acetyl-histidyl-statyl-leucyl-episilon-lysinol ES 1005 ES-1005 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



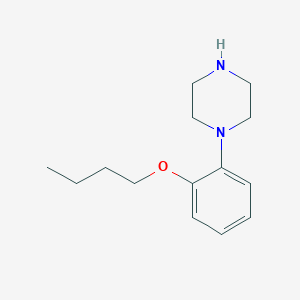
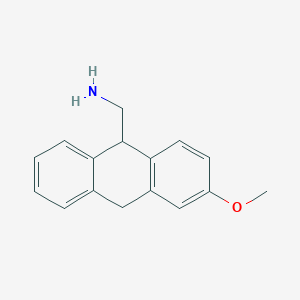

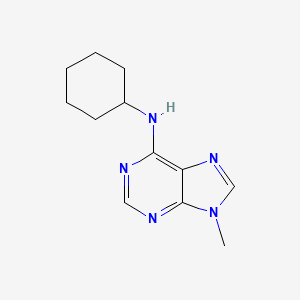

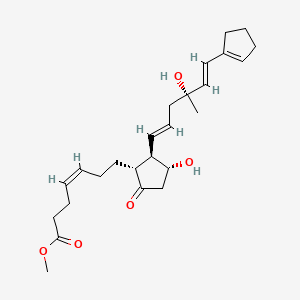
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
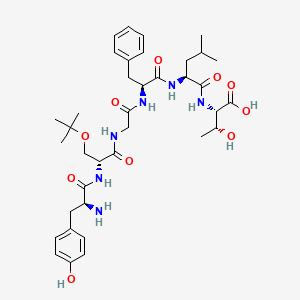
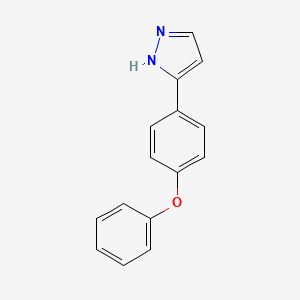


![2-Propen-1-one, 2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)-](/img/structure/B3061500.png)
